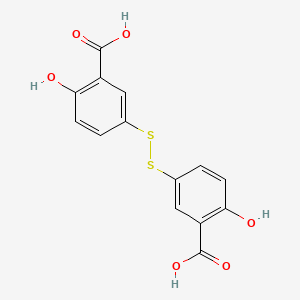

5,5'-Dithiodisalicylic acid

Description

5,5'-Dithiodisalicylic acid is a disubstituted benzoic acid derivative characterized by two salicylic acid moieties linked via a disulfide (-S-S-) bridge. This compound is synthesized by deoxidizing 5-sulfonic chloride salicylic acid with stannum particles in hydrochloric acid . Its disulfide bridge confers unique redox-sensitive properties and chemical stability.

Properties

CAS No. |

24619-05-4 |

|---|---|

Molecular Formula |

C14H10O6S2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H10O6S2/c15-11-3-1-7(5-9(11)13(17)18)21-22-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) |

InChI Key |

IPIOEZKHDKHTNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dithiodisalicylic acid typically involves the oxidation of 5-mercaptosalicylic acid. One common method is to react 5-mercaptosalicylic acid with an oxidizing agent such as iodine or hydrogen peroxide in an alkaline medium. The reaction proceeds as follows:

2C7H6O3S+I2→C14H10O6S2+2HI

Industrial Production Methods

Industrial production methods for 5,5’-Dithiodisalicylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Step 1: Diazotization Reaction

-

Reagents : Anthranilic acid, sodium nitrite (NaNO₂), hydrochloric acid (HCl).

-

Conditions :

-

Temperature: 0–10°C (low temperature to control reaction kinetics).

-

Ratio: Anthranilic acid:HCl:NaNO₂ = 1.0:2.5–4.0:1.0–1.5.

-

Reaction time: 1–5 hours.

-

-

Monitoring : Reaction completion is confirmed using potassium iodide-starch test paper (turns blue upon contact with excess nitrous acid) .

Step 2: Reaction with Sulfur Dioxide

-

Reagents : Diazonium salt (from Step 1), liquid sulfur dioxide (SO₂), catalysts (e.g., Cu²⁺, Fe³⁺ salts), and co-catalysts (e.g., iodides, bromides).

-

Conditions :

Reaction Mechanism

The synthesis involves:

-

Diazotization : Anthranilic acid reacts with NaNO₂/HCl to form a diazonium salt.

-

Sulfonation : The diazonium salt reacts with SO₂ under catalysis to form a dithio derivative.

-

Thermal Decomposition : Heating eliminates nitrogen gas, yielding the final product .

Degradation and Stability

Studies on related compounds (e.g., thiosalicylic acid) suggest oxidative degradation pathways:

-

Fenton/Photo-Fenton Processes : Hydroxyl radicals (·OH) from Fe²⁺/H₂O₂ systems oxidize sulfur-containing moieties, forming dimeric products (e.g., dithio-di(salicylic acid)) .

-

Critical Parameters :

Substitution and Functional Group Reactivity

While not explicitly detailed for 5,5′-Dithiodisalicylic acid, analogous compounds like 3,5-diiodosalicylic acid undergo:

Scientific Research Applications

5,5’-Dithiodisalicylic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other organic compounds.

Biology: Employed in studies of disulfide bond formation and reduction in proteins.

Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 5,5’-Dithiodisalicylic acid is primarily related to its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability.

Comparison with Similar Compounds

Key Observations:

Bridging Group Influence: The disulfide bridge in 5,5'-Dithiodisalicylic acid enhances redox sensitivity compared to the inert methylene group in 5,5'-Methylenedisalicylic acid. The thiol group in 5-Thiodisalicylic acid enables metal coordination (e.g., HgCl₂), unlike the disulfide analog .

Biological Activity: 5,5'-Methylenedisalicylic acid (compound 2a) demonstrates exceptional bioactivity, inhibiting the HMGB1·CXCL12 heterocomplex at sub-nanomolar concentrations. It binds both HMGB1 and CXCL12, disrupting their interaction and downstream inflammatory signaling . In contrast, 5,5'-Dithiodisalicylic acid lacks reported biological data in the provided evidence, though its disulfide bond may suit applications requiring redox-responsive release.

5,5'-Methylenedisalicylic Acid

5,5'-Dithiodisalicylic Acid

5-Thiodisalicylic Acid

- Metal Coordination : Forms 1:1 and 2:1 Hg(II) complexes, suggesting utility in heavy-metal chelation or catalysis .

Biological Activity

5,5'-Dithiodisalicylic acid (DTDSA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores various aspects of its biological activity, including antioxidant properties, cytotoxicity, and mechanisms of action.

5,5'-Dithiodisalicylic acid is a derivative of salicylic acid characterized by the presence of disulfide groups. Its chemical structure contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, often involving the oxidation of salicylic acid derivatives.

Antioxidant Activity

One of the significant biological activities attributed to DTDSA is its antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Radical Scavenging : DTDSA has been shown to scavenge various free radicals, including superoxide anions and hydroxyl radicals. This activity is essential for mitigating oxidative damage in cells.

- Enzyme Modulation : Studies indicate that DTDSA can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to cellular defense mechanisms against oxidative stress .

Cytotoxicity Studies

The cytotoxic effects of DTDSA have been evaluated in several studies using various mammalian cell lines.

Key Findings

- Cell Lines Used : Commonly used cell lines for testing include HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.

- Assays Conducted : Various assays like MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) and LDH (lactate dehydrogenase) release assays have been employed to assess cell viability and membrane integrity.

| Cell Line | Concentration | Viability (%) | IC50 (µM) |

|---|---|---|---|

| HeLa | 10 | 70 | 25 |

| MCF-7 | 20 | 60 | 30 |

| HepG2 | 15 | 65 | 28 |

These findings suggest that DTDSA exhibits selective cytotoxicity depending on the concentration and type of cancer cell line tested .

Case Studies

- Study on Antioxidant Effects : A study demonstrated that pre-treatment with DTDSA significantly reduced oxidative stress markers in liver cells exposed to toxic agents. The results indicated a marked increase in SOD and CAT levels, suggesting a protective effect against oxidative damage .

- Cytotoxicity in Cancer Cells : In another investigation, DTDSA was applied to human breast cancer cells (MCF-7). The results indicated that DTDSA induced apoptosis as evidenced by increased annexin V staining and caspase activation. This suggests that DTDSA may have potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 5,5'-Dithiodisalicylic Acid (DTDSA)?

- Synthesis : DTDSA is typically synthesized via oxidative coupling of salicylic acid derivatives using oxidizing agents like iodine or hydrogen peroxide. Purity is confirmed through melting point analysis and spectroscopic methods (e.g., FTIR for disulfide bond verification).

- Characterization : Key techniques include:

- HPLC : To assess purity and identify byproducts.

- Elemental Analysis : Confirm stoichiometry of C, H, S, and O.

- UV-Vis Spectroscopy : Detect absorbance peaks specific to the disulfide bond (~250–280 nm).

- Mass Spectrometry : Confirm molecular weight (M<sup>+</sup> at 308 g/mol).

Q. How is DTDSA employed as Ellman’s reagent in thiol group quantification?

- Principle : DTDSA reacts with free thiols (-SH) in neutral solutions to form 2-nitro-5-thiobenzoate (TNB<sup>−</sup>), which absorbs at 412 nm. This allows spectrophotometric quantification of thiol concentrations.

- Protocol :

Prepare a DTDSA solution (e.g., 4 mg/mL in buffer).

Incubate with thiol-containing samples (e.g., proteins, glutathione).

Measure absorbance and calculate thiol concentration using ε412 = 14,150 M<sup>−1</sup>cm<sup>−1</sup>.

- Critical Controls : Include blanks (DTDSA without thiols) and standard curves with known thiol concentrations (e.g., cysteine) .

Q. What precautions are necessary for handling and storing DTDSA in laboratory settings?

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent oxidation. Desiccate to avoid moisture absorption.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and alkaline conditions, which may degrade the disulfide bond.

- Safety : While not classified as hazardous under OSHA standards, use PPE (gloves, goggles) to prevent skin/eye irritation. Dispose of waste via certified chemical disposal protocols .

Advanced Research Questions

Q. How can DTDSA-based assays be optimized for thiol detection in complex biological matrices (e.g., blood, tissue lysates)?

- Matrix Interference : Pre-treat samples with protein precipitation (e.g., trichloroacetic acid) or centrifugal filtration to remove macromolecules that scatter light.

- pH Adjustment : Maintain pH 7–8 to ensure reaction specificity; acidic conditions may protonate thiols, reducing reactivity.

- Validation : Spike-and-recovery experiments using glutathione or N-acetylcysteine to assess accuracy in the presence of interferents .

Q. What strategies mitigate cross-reactivity or false positives in DTDSA assays?

- Specificity Controls : Test for reactivity with non-thiol nucleophiles (e.g., amines, hydroxylamines) by incubating DTDSA with these compounds and monitoring absorbance.

- Competitive Assays : Use thiol-blocking agents (e.g., N-ethylmaleimide) to confirm signal reduction.

- Alternative Detection : Cross-validate with HPLC-MS for thiol identification in ambiguous cases .

Q. How does DTDSA’s stability under varying experimental conditions impact assay reproducibility?

- Thermal Stability : DTDSA degrades above 40°C; pre-warm reagents to room temperature before use.

- Light Sensitivity : Protect solutions from UV exposure to prevent photolytic cleavage of the disulfide bond.

- Longevity : Prepare fresh DTDSA solutions daily for high-precision assays; stored solutions (>24 hours) may yield inconsistent results due to hydrolysis .

Q. What are the limitations of DTDSA in analyzing protein disulfide bonds versus free thiols?

- Reduction Requirement : DTDSA detects only free thiols. To quantify disulfide bonds, reduce samples with agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) before analysis.

- Quantitative Challenges : Partial reduction or steric hindrance in folded proteins may lead to underestimation. Use denaturing conditions (e.g., 6 M guanidine HCl) to improve accessibility.

- Comparative Methods : Validate with orthogonal techniques like X-ray crystallography or redox-sensitive fluorescent probes .

Methodological Notes

- Data Contradictions : Discrepancies in thiol quantification may arise from matrix effects or reagent degradation. Always include internal standards and technical replicates.

- Instrumentation : Use cuvettes with a 1 cm path length for absorbance measurements; microplate readers require validation against spectrophotometers.

- Ethical Compliance : For human/animal studies, ensure protocols align with institutional biosafety and ethics guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.